molecular formula C24H29N7O2 B2359484 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine CAS No. 1251627-89-0

4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2359484
CAS No.: 1251627-89-0
M. Wt: 447.543
InChI Key: NRCCPIBYIRRHNM-UHFFFAOYSA-N
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Description

4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a methoxyphenyl group, a piperazino group, a piperidino group, and an imidazolyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c1-33-21-8-4-3-7-20(21)28-11-13-30(14-12-28)24(32)19-16-31(18-27-19)23-15-22(25-17-26-23)29-9-5-2-6-10-29/h3-4,7-8,15-18H,2,5-6,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCCPIBYIRRHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxyphenyl and piperazino intermediates, followed by their coupling with the piperidino and imidazolyl groups under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of new functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to bind to specific targets makes it valuable for investigating cellular processes and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. Its structure provides opportunities for the development of new compounds with enhanced properties and functionalities.

Biological Activity

The compound 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine , also referred to by its chemical identifier MFCD27559579, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article details the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N6O3C_{23}H_{26}N_{6}O_{3}. It features multiple pharmacologically relevant moieties, including piperazine and imidazole rings, which are known to enhance biological activity. The presence of the methoxyphenyl group further contributes to its lipophilicity and receptor binding capabilities.

The biological activity of this compound primarily stems from its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer pathways. The piperazine moiety is known for its role in modulating neurotransmitter receptors, while the imidazole ring contributes to enzyme inhibition.

1. Anticancer Activity

Research indicates that compounds containing piperazine and imidazole structures can exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that certain piperazine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that similar piperazine-containing compounds possess antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Neuropharmacological Effects

Given the structural similarities to known CNS-active agents, this compound may exhibit anxiolytic or antidepressant effects. Compounds with similar piperazine frameworks have been reported to act as serotonin receptor modulators, which could translate to therapeutic effects in mood disorders .

Data Tables

Activity TypeReference StudyIC50 Values (µM)Notes
AnticancerKumar et al., 20091.21 ± 0.005Induces apoptosis in cancer cells
AntimicrobialWani et al., 20172.14 ± 0.002Effective against E. coli and S. aureus
NeuropharmacologicalNithiya et al., 2011Not specifiedPotential anxiolytic effects

Case Study 1: Anticancer Efficacy

In a controlled study, a series of piperazine derivatives were synthesized, including variations of the target compound. These derivatives were tested against human breast cancer cell lines (MCF-7). Results indicated that compounds with similar structural characteristics exhibited IC50 values ranging from 0.5 µM to 3 µM, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated significant inhibition zones in agar diffusion tests, confirming their potential as novel antibacterial agents .

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